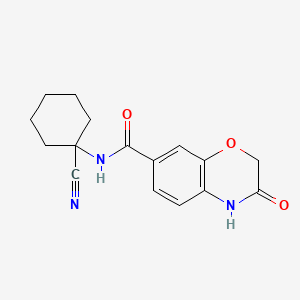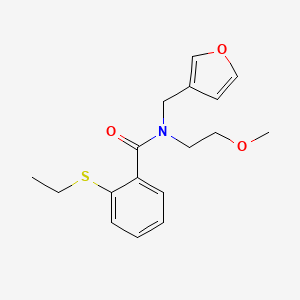
3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is an organic compound with significant scientific research interest
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials
6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline
Piperidine-1-carbonyl chloride
Pyridine 1-oxide
Reactions
Initial nucleophilic substitution reaction between 6-Fluoro-2,4-dioxo-1,2-dihydroquinazoline and piperidine-1-carbonyl chloride.
Coupling with pyridine 1-oxide via a condensation reaction.
Conditions
Solvent: Dimethylformamide (DMF)
Temperature: 80-120°C
Catalyst: Triethylamine
Industrial Production Methods: : Industrial production may involve optimized large-scale synthesis routes using flow chemistry or batch reactors to ensure consistency, yield, and cost-efficiency. Solvent recovery and catalyst recycling are often employed to enhance sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
When treated with strong oxidizing agents, the compound can form various oxidized derivatives.
Reduction
Reduction with agents like lithium aluminum hydride can lead to the reduction of specific functional groups.
Substitution
Halogenation or nitration can introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: : Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products
Various oxidized and reduced derivatives, and halogenated/nitrated products depending on the reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Utilized as an intermediate in the synthesis of complex organic molecules.
Studied for its reactivity and potential as a building block for new materials.
Biology
Explored for its biological activity and potential as a lead compound in drug discovery.
Tested for its interaction with biological macromolecules.
Medicine
Investigated for therapeutic properties, including anticancer and antimicrobial activities.
Studied for its mechanism of action and potential as a pharmacological agent.
Industry
Used in the development of new materials with specific properties.
Employed in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. It can bind to enzyme active sites, potentially inhibiting their activity, or interact with DNA/RNA, leading to alterations in gene expression. The pathways involved often include modulation of signaling cascades, which are crucial for cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide
3-(4-(6-Fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)morpholine-1-carbonyl)pyridine 1-oxide
Uniqueness
This compound stands out due to its specific piperidine ring, which can influence its chemical reactivity and biological activity.
The fluoro substitution enhances its interaction with biological targets and improves its pharmacokinetic properties.
Each of these similar compounds has unique structural elements that influence their respective chemical properties and applications. the original compound’s specific structure and functional groups confer unique advantages for its use in various research and industrial applications.
Hope this satisfies your curiosity!
Eigenschaften
IUPAC Name |
6-fluoro-3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4/c20-13-3-4-16-15(10-13)18(26)24(19(27)21-16)14-5-8-22(9-6-14)17(25)12-2-1-7-23(28)11-12/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCISOGEAAQHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)




![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)



![1-[1-(2-Phenoxyacetyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2743801.png)
![3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)

